![molecular formula C18H18Cl3N3O B13122610 1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is a complex organic compound that features a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride typically involves multiple steps, including cyclization and spiro-annulation reactions. The process often starts with the preparation of key intermediates, such as substituted piperidines and pyrrolopyridines, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Spiro[chromane-2,4’-piperidine] Derivatives: These compounds also feature a spirocyclic structure and are studied for their medicinal chemistry applications.
Uniqueness
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C18H18Cl3N3O |
|---|---|
分子量 |
398.7 g/mol |
IUPAC 名称 |
1'-[(2,4-dichlorophenyl)methyl]spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride |
InChI |
InChI=1S/C18H17Cl2N3O.ClH/c19-13-4-3-12(14(20)10-13)11-23-15-2-1-7-22-16(15)18(17(23)24)5-8-21-9-6-18;/h1-4,7,10,21H,5-6,8-9,11H2;1H |
InChI 键 |
APFQFERCOLTQKR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


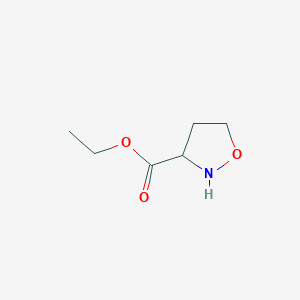

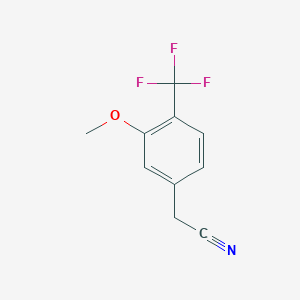
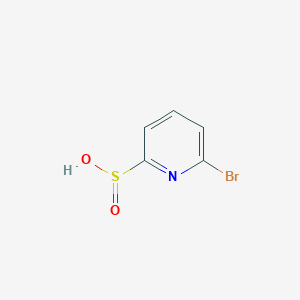
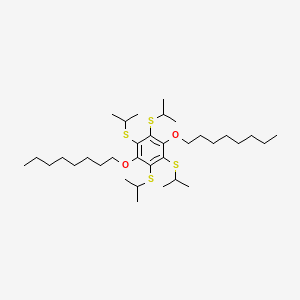
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
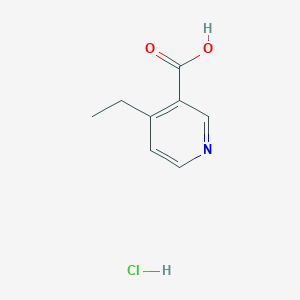
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

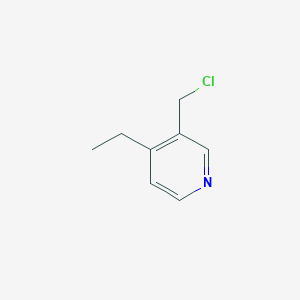
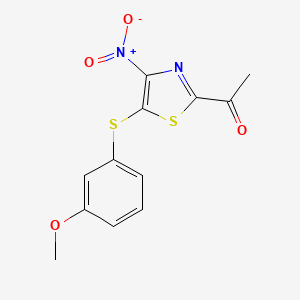
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
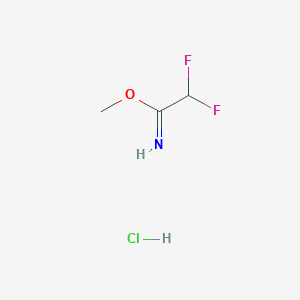
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
